LogP Comparison: {3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol vs. 4-Isopropoxybenzyl Alcohol (CAS 82657-71-4)
The predicted LogP of {3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol is 2.36 (ACD/Labs algorithm), compared to approximately 1.8–1.9 for the mono‑alkoxy analogue 4‑isopropoxybenzyl alcohol (CAS 82657‑71‑4), which lacks the 3‑ethoxy substituent . The additional ethoxy group increases lipophilicity by ~0.5 LogP units, enhancing membrane permeability potential and altering extraction behaviour in liquid‑liquid workup procedures .
| Evidence Dimension | Octanol-water partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = 2.36 |
| Comparator Or Baseline | 4-Isopropoxybenzyl alcohol (CAS 82657-71-4): LogP ≈ 1.8–1.9 |
| Quantified Difference | ΔLogP ≈ +0.5 |
| Conditions | ACD/Labs LogP prediction; standard algorithms |
Why This Matters
A higher LogP directly influences retention time in reversed-phase chromatography, organic-solvent extractability, and the compound's suitability for building blocks intended for lipophilic binding pockets.
